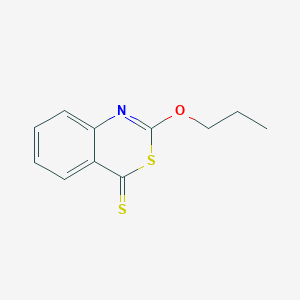
2-Propoxy-4H-3,1-benzothiazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a thione group at the 4-position and a propoxy group at the 2-position of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-4H-3,1-benzothiazine-4-thione typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure and the removal of the aroyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted benzothiazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an enzyme inhibitor and receptor antagonist.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propoxy-4H-3,1-benzothiazine-4-thione involves its interaction with biological targets through hydrogen bonding and π–π interactions. The thione group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-3,1-benzothiazine-4-thione: Similar structure but with an amino group at the 2-position.
2-Methoxy-4H-3,1-benzothiazine-4-thione: Similar structure but with a methoxy group at the 2-position.
2-Ethoxy-4H-3,1-benzothiazine-4-thione: Similar structure but with an ethoxy group at the 2-position.
Uniqueness
2-Propoxy-4H-3,1-benzothiazine-4-thione is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
CAS No. |
62247-91-0 |
|---|---|
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-propoxy-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C11H11NOS2/c1-2-7-13-11-12-9-6-4-3-5-8(9)10(14)15-11/h3-6H,2,7H2,1H3 |
InChI Key |
ZHBDNTREFDLSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
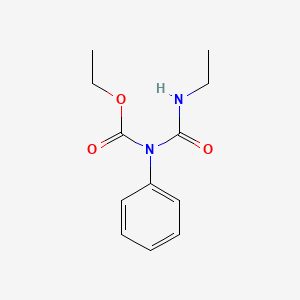
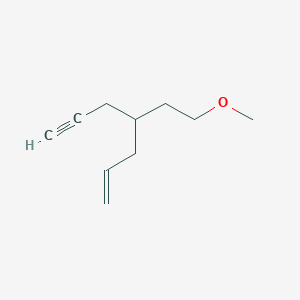
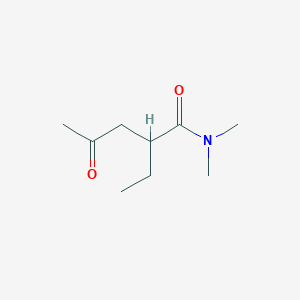
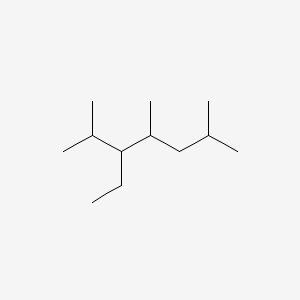
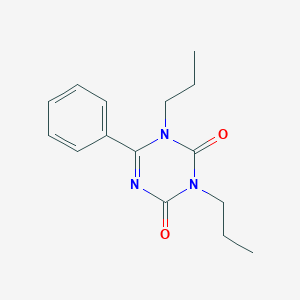
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
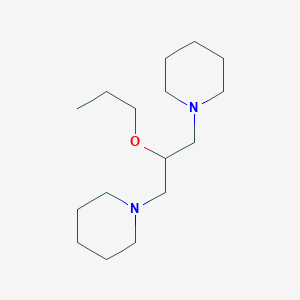
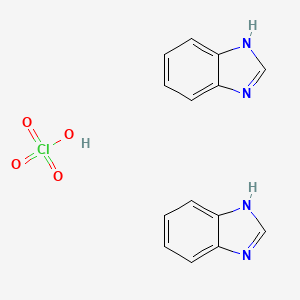
![N,N-Dimethyl-N-[(tributoxysilyl)methyl]hexan-1-aminium chloride](/img/structure/B14542673.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
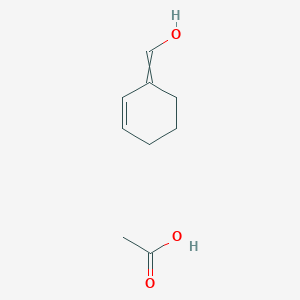
![2-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B14542689.png)

